N-ethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine
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Overview
Description
N-ethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine: is a complex organic compound featuring a pyrazolo[1,5-a]pyrazin-4-yl group attached to a piperazine ring, which is further connected to a pyrimidin-2-amine moiety. This compound is part of a class of biheteroaromatic systems that have garnered significant interest in the biomedical field due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of pyrazolo[1,5-a]pyrazin-4-ylamine with piperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or iodide ions (I⁻).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted pyrazolo[1,5-a]pyrazin-4-yl derivatives.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. In biology, it has been studied for its potential as a modulator of glutamate receptors and as an inhibitor of various enzymes involved in disease processes.
Medicine: The compound has shown promise in preclinical studies for treating neurodegenerative and cardiovascular diseases . Its ability to modulate glutamate receptors makes it a candidate for neuroprotective agents .
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents . Its structural complexity and biological activity make it a valuable target for drug discovery and development.
Mechanism of Action
The compound exerts its effects primarily through modulation of glutamate receptors . By binding to these receptors, it can influence neurotransmitter release and neuronal excitability , which is crucial in treating neurodegenerative diseases. The molecular targets include NMDA receptors and metabotropic glutamate receptors (mGluRs) .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused N-heterocyclic structure but differ in their substitution patterns.
Piperazine derivatives: Piperazine-based compounds are structurally related but may lack the pyrazolo[1,5-a]pyrazin-4-yl group.
Uniqueness: N-ethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine stands out due to its unique combination of functional groups and its specific biological activity . This combination allows for targeted therapeutic applications that are not achievable with structurally simpler compounds.
Properties
IUPAC Name |
N-ethyl-4-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8/c1-2-17-16-19-5-4-14(21-16)22-9-11-23(12-10-22)15-13-3-6-20-24(13)8-7-18-15/h3-8H,2,9-12H2,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDBOVHTHOPZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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